2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to the spirodiazaspiro acetamide class, characterized by a bicyclic 1,3-diazaspiro[4.5]decan-2,4-dione core with a 6-methyl substituent and an N-(3-methylphenyl)acetamide side chain. Its structural uniqueness lies in the spirocyclic scaffold, which confers conformational rigidity, and the 3-methylphenyl group, which modulates lipophilicity and target interactions.
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-5-8-14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)9-4-3-7-13(18)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHULCOKZMVAIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Acetamide Moiety: The acetamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Functionalization: The final step involves the attachment of the 3-methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest due to its potential interactions with biological targets.
Medicine
In medicinal chemistry, 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Variations and Pharmacokinetic Implications
Key structural differences among analogs include:
- Spiro Core Modifications : Substituents (e.g., 6-methyl, 8-ethyl) influence ring conformation and steric bulk .
- Acetamide Substituents : Aryl/heteroaryl groups (e.g., 3-methylphenyl, pyridinylethyl, sulfamoylphenyl) dictate electronic properties, solubility, and binding affinity.
Table 1: Structural and Pharmacokinetic Comparison
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Qualitative assessment based on substituent polarity.
Metabolic and Toxicity Considerations
- Metabolic Stability : The 3-methylphenyl group in the target compound may reduce oxidative metabolism compared to electron-deficient substituents (e.g., sulfamoylphenyl) .
Biological Activity
The compound 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is a member of the diazaspirodecane family, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 372.42 g/mol. The compound features a spirocyclic structure which is significant in determining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N3O4 |
| Molecular Weight | 372.42 g/mol |
| LogP | 0.39 |
| Polar Surface Area (Ų) | 104 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study highlighted that derivatives of diazaspiro compounds demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in breast and colon cancer models. The mechanism often involves inducing apoptosis through the activation of caspase pathways.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : There is evidence that these compounds can interact with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.
Case Study 1: Antimicrobial Screening
A screening assay conducted on various diazaspiro derivatives revealed that This compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human breast cancer cell lines (MCF-7) showed that the compound induced a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
Q & A
Basic: What are the standard synthetic routes for 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the spirocyclic 1,3-diazaspiro[4.5]decane core via cyclization of a diketone precursor with a diamine under acidic or thermal conditions .
Functionalization : Introduce the 6-methyl group through alkylation or nucleophilic substitution.
Acetamide Linkage : Couple the spirocyclic core with N-(3-methylphenyl)acetamide using chloroacetylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography.
Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use DMF or DMSO for polar intermediates; switch to dichloromethane for acid-sensitive steps .
- Catalysis : Employ Pd-based catalysts for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) for cyclization .
- Temperature Control : Perform cyclization at 80–100°C and reduce to room temperature for coupling steps to avoid side reactions .
- Workflow Integration : Adopt flow chemistry for scalable synthesis, as demonstrated in spirocyclic compound production .
Data-Driven Approach : Use DOE (Design of Experiments) to screen variables (e.g., solvent ratio, catalyst loading) and validate via HPLC purity checks .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic core (e.g., δ 1.8–2.1 ppm for methyl groups) and acetamide linkage (δ 2.2–2.5 ppm for CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₉H₂₃N₃O₃: 365.17) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers evaluate the compound's biological activity, such as anticonvulsant or anticancer potential?
Methodological Answer:
A tiered approach is recommended:
In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like GABA receptors or kinase domains .
In Vitro Assays :
- Anticonvulsant : Measure GABA transaminase inhibition in rat brain homogenates .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to controls .
In Vivo Studies : Conduct seizure models (e.g., maximal electroshock in mice) with dose-response analysis .
Data Contradiction Resolution : Replicate assays under standardized conditions and use statistical tools (e.g., ANOVA) to validate outliers .
Advanced: How should researchers address conflicting data in pharmacological studies (e.g., variable IC₅₀ values across assays)?
Methodological Answer:
Source Identification : Check for assay variability (e.g., cell line drift, solvent effects) or compound stability (e.g., degradation in DMSO).
Standardization : Use reference compounds (e.g., cisplatin for cytotoxicity) and adhere to CLIA/GCP guidelines .
Mechanistic Follow-Up : Perform SPR (Surface Plasmon Resonance) to confirm target binding affinity discrepancies .
Advanced: What computational methods can predict the compound's reactivity or metabolic pathways?
Methodological Answer:
- Reactivity Prediction : Use DFT (Density Functional Theory) to model electrophilic/nucleophilic sites (e.g., Spartan or Gaussian software) .
- Metabolism Simulation : Employ ADMET predictors (e.g., SwissADME) to identify potential CYP450 oxidation sites on the spirocyclic core .
- Reaction Pathway Design : Integrate ICReDD’s quantum chemical calculations to optimize synthetic routes and minimize byproducts .
Basic: What are the common chemical reactions this compound undergoes, and how are they leveraged in derivatization?
Methodological Answer:
Key reactions include:
- Oxidation : Convert the 2,4-dioxo group to a quinazoline scaffold using KMnO₄/H₂SO₄ for enhanced bioactivity .
- Reduction : Hydrogenate the spirocyclic core with Pd/C to explore saturated analogs .
- Substitution : Replace the 3-methylphenyl group with halogenated aryl rings via Buchwald-Hartwig coupling .
Advanced: How can structural modifications enhance the compound's pharmacokinetic properties?
Methodological Answer:
- Bioavailability : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 6-methyl position to improve solubility .
- Metabolic Stability : Fluorinate the phenyl ring to block CYP450-mediated degradation .
- Toxicity Mitigation : Replace the acetamide with a sulfonamide group to reduce hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
